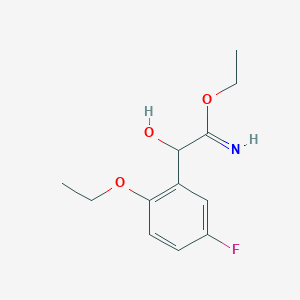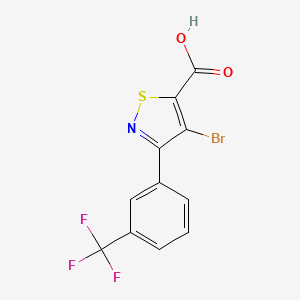
1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from hydroxylamine and an aldehyde or ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime typically involves the reaction of 3-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be applied to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the hydroxyl group can participate in redox reactions, contributing to the compound’s biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran derivatives: Known for their biological activities such as anti-tumor and anti-viral properties.
Coumarin derivatives: Exhibiting various biological properties including anti-inflammatory and anticoagulant activities.
Uniqueness
1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime is unique due to its specific structural features, including the presence of both hydroxyl and oxime groups.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
(2Z)-2-hydroxyimino-1-(3-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H9NO3/c1-6(10-13)9(12)7-3-2-4-8(11)5-7/h2-5,11,13H,1H3/b10-6- |
Clave InChI |
PSKCSDOXABZRQX-POHAHGRESA-N |
SMILES isomérico |
C/C(=N/O)/C(=O)C1=CC(=CC=C1)O |
SMILES canónico |
CC(=NO)C(=O)C1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)


![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)

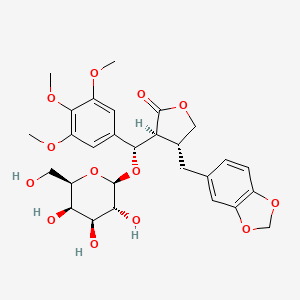
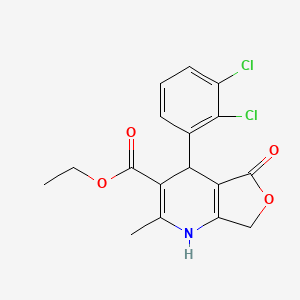

![N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate](/img/structure/B13407295.png)
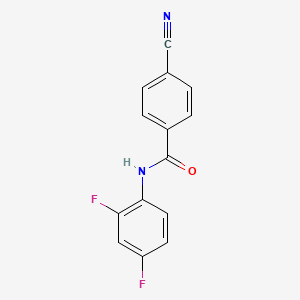
![2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid](/img/structure/B13407303.png)
![2,2,2-trifluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13407313.png)
